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Compound of Interest

Compound Name: Aminobutanol

Cat. No.: B045853 Get Quote

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes detail the synthesis and potential application of 2-aryl-1-azolyl-3-

(substituted amino)-2-butanol derivatives as potent antifungal agents in the agricultural sector.

The synthetic pathway leverages a substituted aminobutanol backbone, a versatile building

block for creating a diverse range of bioactive molecules. The primary mechanism of action for

this class of compounds is the inhibition of ergosterol biosynthesis, a critical pathway for

maintaining fungal cell membrane integrity.

Synthesis of 2-Aryl-1-azolyl-3-(substituted amino)-2-
butanol Derivatives
The synthesis of the target antifungal compounds is achieved through a multi-step process,

commencing with the preparation of an epoxide intermediate, followed by a ring-opening

reaction with a selected amine. A representative synthetic scheme is outlined below.
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Step 1: Epoxide Formation

Step 2: Azole Addition

Step 3: Aminobutanol Formation (Ring Opening)

Aryl Ketone

Reaction with
Trimethylsulfoxonium Iodide

& NaH in DMSO

Starting Material

2-Aryl-2-ethyloxirane

Yields: 60-80%

Reaction with
1H-1,2,4-triazole (or Imidazole)

& NaH in DMF

(2R,3S)-2-Aryl-1-(1H-1,2,4-triazol-1-yl)-2,3-epoxybutane

Yields: 70-90%

Reaction with
Substituted Amine

in Ethanol

2-Aryl-1-azolyl-3-(substituted amino)-2-butanol

Yields: 50-95%

Click to download full resolution via product page

Caption: Synthetic workflow for 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives.
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Experimental Protocols
Step 1: Synthesis of 2-Aryl-2-ethyloxirane

To a suspension of sodium hydride (60% in oil, 1.2 equivalents) in dry dimethyl sulfoxide

(DMSO), add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise under a nitrogen

atmosphere at room temperature.

Stir the resulting mixture for 1 hour at room temperature.

Add a solution of the appropriate aryl ketone (1 equivalent) in DMSO to the reaction mixture.

Stir the reaction for 12 hours at room temperature.

Pour the reaction mixture into ice-water and extract with diethyl ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the 2-aryl-2-

ethyloxirane.

Step 2: Synthesis of (2R,3S)-2-Aryl-1-(1H-1,2,4-triazol-1-yl)-2,3-epoxybutane

To a solution of 1H-1,2,4-triazole (or imidazole, 1.5 equivalents) in dry dimethylformamide

(DMF), add sodium hydride (60% in oil, 1.5 equivalents) at 0 °C.

Stir the mixture for 30 minutes at room temperature.

Add a solution of the 2-aryl-2-ethyloxirane (1 equivalent) from Step 1 in DMF to the reaction

mixture.

Heat the reaction mixture at 80 °C for 4 hours.

Cool the mixture to room temperature, pour into ice-water, and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

in vacuo.
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The crude product is purified by chromatography to yield the desired epoxybutane derivative.

Step 3: Synthesis of 2-Aryl-1-azolyl-3-(substituted amino)-2-butanol

A solution of the (2R,3S)-2-aryl-1-(1H-1,2,4-triazol-1-yl)-2,3-epoxybutane (1 equivalent) from

Step 2 and the desired substituted amine (3-5 equivalents) in ethanol is heated at reflux.

The reaction progress is monitored by thin-layer chromatography.

Upon completion, the solvent is removed under reduced pressure.

The residue is dissolved in ethyl acetate and washed with water.

The organic layer is dried over anhydrous sodium sulfate and concentrated.

The final product is purified by crystallization or column chromatography.

Data Presentation

Compound ID
Aryl
Substituent

Amine Yield (%)

Antifungal
Activity (MIC,
µg/mL) vs. T.
mentagrophyt
es

1a
2,4-

difluorophenyl

4-

methylenepiperid

ine

92 0.006

1b
2,4-

difluorophenyl
piperidine 85 0.025

1c
2,4-

difluorophenyl
morpholine 78 0.1

2a 4-chlorophenyl

4-

methylenepiperid

ine

88 0.012

2b 4-chlorophenyl piperidine 82 0.05
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Data is representative and compiled from analogous pharmaceutical studies due to a lack of

specific agrochemical data in the initial literature survey.

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Azole antifungals, including the aminobutanol derivatives described herein, target the fungal

enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[1]

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in

mammalian cells.[2] Its depletion disrupts membrane integrity and function, leading to the

inhibition of fungal growth and, at higher concentrations, cell death.[1]

Ergosterol Biosynthesis Pathway and Inhibition by
Azoles
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Ergosterol Biosynthesis Pathway

Inhibition by Azole Antifungals
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Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungal agents.
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Applications in Agrochemicals
While the primary research on these specific aminobutanol derivatives has been in the

pharmaceutical field, the azole class of fungicides is widely used in agriculture. The potent in

vitro activity of these compounds suggests their potential as lead structures for the

development of novel agricultural fungicides. Further research is warranted to evaluate their

efficacy against a broad spectrum of plant pathogenic fungi, their phytotoxicity, and their

environmental fate. The synthetic versatility of the aminobutanol core allows for the generation

of a large library of analogues for structure-activity relationship (SAR) studies, which could lead

to the identification of candidates with improved agricultural performance.

Disclaimer: The experimental protocols and data provided are for informational purposes for

research and development professionals. All laboratory work should be conducted in a safe

and appropriate environment, following all institutional and regulatory guidelines. The

application of any synthesized compound as an agrochemical is subject to rigorous testing and

regulatory approval.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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